molecular formula C19H23N3O B4736436 N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide

N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide

Cat. No. B4736436
M. Wt: 309.4 g/mol
InChI Key: YHSDZKXETGMHHC-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide, also known as DPMC, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes such as calcium signaling and protein folding. N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antinociceptive and antidepressant-like effects in animal models. It has also been shown to modulate calcium signaling and protein folding in cells. N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has also been shown to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this protein. However, N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, it has been shown to have some toxicity in vitro at high concentrations.

Future Directions

There are several future directions for research on N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide. Another area of interest is the study of the mechanism of action of N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide and its effects on cellular processes. Finally, the potential therapeutic applications of N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide for various diseases such as neuropathic pain and depression warrant further investigation.
Conclusion:
In conclusion, N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide is a useful compound for scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While it has some limitations, such as a short half-life in vivo and toxicity at high concentrations, it remains a valuable tool for studying cellular processes and developing potential therapeutics. Further research on N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide has also been shown to have antinociceptive and antidepressant-like effects in animal models.

properties

IUPAC Name

N-benzhydryl-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21-12-14-22(15-13-21)19(23)20-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDZKXETGMHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-4-methylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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